3-Cyano-4-nitroaniline chemical structure and synonyms
3-Cyano-4-nitroaniline chemical structure and synonyms
An In-depth Technical Guide to 2-Cyano-4-nitroaniline: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Cyano-4-nitroaniline (CAS No: 17420-30-3), a pivotal chemical intermediate in the synthesis of various organic compounds. The document delves into its chemical structure, physicochemical properties, established synthesis methodologies, and key applications, particularly within the dye manufacturing and pharmaceutical industries. With a focus on scientific integrity, this guide synthesizes information from authoritative chemical databases and peer-reviewed literature to offer practical insights for researchers, scientists, and professionals in drug development. Detailed protocols, safety information, and analytical techniques are presented to facilitate its effective and safe utilization in a laboratory and industrial setting.
Chemical Identity and Structure
2-Cyano-4-nitroaniline is an aromatic compound characterized by an aniline ring substituted with a cyano group and a nitro group. These electron-withdrawing groups significantly influence the molecule's reactivity and properties.
Synonyms
The compound is known by several other names in literature and commerce:
-
o-Cyano-p-nitroaniline[1]
Chemical Structure
The structural arrangement of 2-Cyano-4-nitroaniline consists of a benzene ring with an amino (-NH₂) group at position 1, a cyano (-C≡N) group at position 2, and a nitro (-NO₂) group at position 4.
Caption: Chemical Structure of 2-Cyano-4-nitroaniline.
Physicochemical Properties
The physical and chemical properties of 2-Cyano-4-nitroaniline are critical for its handling, storage, and application in synthesis. The presence of polar functional groups and an aromatic ring defines its characteristics.
| Property | Value | Reference(s) |
| Molecular Weight | 163.13 g/mol | [1][2] |
| Appearance | Yellow to orange or brownish powder/crystal | [1][3] |
| Melting Point | 200-209 °C | [1][2] |
| Boiling Point | 383.2 ± 32.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Solubility | Insoluble in water | [7] |
| LogP (Octanol/Water) | 1.64 - 1.8 | [1][2] |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [2] |
These properties, particularly its high melting point and low water solubility, are typical for rigid aromatic structures with polar functionalities capable of engaging in intermolecular interactions in the solid state. Its moderate LogP value suggests some lipophilicity, which is relevant for its use in organic synthesis and its potential biological interactions.
Synthesis and Manufacturing
2-Cyano-4-nitroaniline is primarily synthesized through multi-step chemical processes starting from simpler aromatic compounds. The choice of synthetic route often depends on the availability of starting materials, cost, and desired purity.
Synthetic Workflow: From o-Chlorobenzonitrile
A common industrial method involves the nitration of o-chlorobenzonitrile followed by nucleophilic aromatic substitution (amination) of the chlorine atom.[8]
Caption: General workflow for the synthesis of 2-Cyano-4-nitroaniline.
Methodology and Mechanistic Rationale
Step 1: Nitration of o-Chlorobenzonitrile The synthesis begins with the electrophilic aromatic substitution of o-chlorobenzonitrile using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[8]
-
Causality: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The existing chloro and cyano groups are deactivating and direct incoming electrophiles primarily to the meta positions relative to their own. The nitration occurs para to the activating chloro group and meta to the deactivating cyano group, yielding 2-chloro-5-nitrobenzonitrile as the major product. The reaction is conducted at low temperatures (5-10°C) to control the exothermic reaction and prevent over-nitration.[8]
Step 2: Amination of 2-Chloro-5-nitrobenzonitrile The intermediate, 2-chloro-5-nitrobenzonitrile, undergoes a nucleophilic aromatic substitution reaction with ammonia to replace the chlorine atom with an amino group.[1][9]
-
Causality: The strong electron-withdrawing effects of the adjacent nitro and cyano groups activate the aromatic ring towards nucleophilic attack. This activation facilitates the displacement of the chloride ion by ammonia. The reaction is typically performed in a high-concentration aqueous ammonia solution under elevated temperature and pressure to increase the reaction rate.[9] This process yields the final product, 2-cyano-4-nitroaniline, with high purity and yield.[9]
Applications in Research and Industry
The unique arrangement of functional groups makes 2-Cyano-4-nitroaniline a valuable precursor in several fields.
Dye Manufacturing
The primary industrial application of 2-Cyano-4-nitroaniline is as a crucial intermediate in the synthesis of disperse dyes.[1][9] The amino group can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes with different colors and properties, suitable for dyeing synthetic fibers like polyester.
Pharmaceutical and Agrochemical Research
Nitroaniline derivatives are a significant class of compounds in medicinal and agricultural chemistry due to their versatile reactivity and biological activities.[10][11]
-
Building Block: 2-Cyano-4-nitroaniline serves as a scaffold for constructing more complex molecules. The nitro group can be reduced to an amine, providing another site for chemical modification, while the cyano group can be hydrolyzed or reduced.[12]
-
Drug Discovery: The nitroaniline moiety is present in various compounds investigated for therapeutic properties.[10] While specific drugs derived directly from 2-cyano-4-nitroaniline are not prominent in the public domain, its classification as a "Pharmaceutical Intermediate" and an "Antineoplastic" intermediate suggests its use in the synthesis of compounds screened for anticancer and other activities.[1] The nitrile group itself is a recognized pharmacophore found in over 30 prescribed medications.[12]
Analytical Methodologies
Accurate identification and quantification of 2-Cyano-4-nitroaniline are essential for quality control in synthesis and for research applications. High-Performance Liquid Chromatography (HPLC) is a standard and reliable technique.
Experimental Protocol: HPLC-UV Analysis
This protocol provides a general framework for the analysis of nitroaniline compounds.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-Cyano-4-nitroaniline sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) in a 100 mL volumetric flask.
-
Perform serial dilutions to prepare working standards and quality control samples at appropriate concentrations (e.g., 1-100 µg/L).[13]
-
Filter the final solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the analyte to find the λmax.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Quantification is achieved by creating a calibration curve from the peak areas of the known standards versus their concentrations.
-
The concentration of the unknown sample is then determined by interpolating its peak area on the calibration curve.
-
For complex matrices, such as environmental water, an on-line or off-line Solid-Phase Extraction (SPE) step may be required prior to HPLC analysis to concentrate the analyte and remove interfering substances.[14][15]
Safety and Handling
2-Cyano-4-nitroaniline is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazard Classification: The substance is classified as toxic if swallowed, in contact with skin, or if inhaled.[7][16][17] It may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects.[7][16][17]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7][16] In case of dust formation, use a suitable respirator.[18]
-
Handling: Handle in a well-ventilated area or in a closed system.[16][19] Avoid breathing dust, fumes, or vapors.[18][19] Wash hands and any exposed skin thoroughly after handling.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep it locked up and away from incompatible materials such as strong oxidizing agents and acids.[19]
-
First Aid:
Conclusion
2-Cyano-4-nitroaniline is a highly functionalized aromatic compound of significant industrial and research interest. Its well-established synthesis and versatile reactivity make it an indispensable intermediate, particularly in the production of azo dyes. Furthermore, its structural motifs are relevant to the field of medicinal chemistry, positioning it as a valuable building block for the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and effective application in advancing chemical and pharmaceutical sciences.
References
-
Pharmaffiliates. (n.d.). 3-Nitro-4-thiocyano aniline. Retrieved from [Link]
-
Chemsrc. (2025). 2-Cyano-4-nitroaniline | CAS#:17420-30-3. Retrieved from [Link]
-
H. Ramesh Kumar. (n.d.). 2 Cyano 4 Nitro Aniline. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-Cyano-4-nitrophenol. Retrieved from [Link]
- Google Patents. (n.d.). CN1105661A - 2-cyano-4-nitroaniline synthetic process.
-
Al-Namil, D. S. F., & Al-Bayati, Y. K. M. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2-Cyano-4-nitroaniline. Retrieved from [Link]
-
Bionity. (n.d.). 4-Nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN105418458A - Synthetic process of 2-cyano-4-nitroaniline.
-
PubChem. (n.d.). 3-Cyano-4-nitrobenzoic acid. Retrieved from [Link]
-
Quora. (2020). Why is 3,4,5-trinitroaniline more basic than 4-cyanoanilines?. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Nitroaniline Derivatives in Chemical Research. Retrieved from [Link]
-
Hebei Pingkang Biotechnology Co., Ltd. (n.d.). 2-Cyano-4-Nitroaniline. Retrieved from [Link]
-
LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]
-
ResearchGate. (2022). An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. Retrieved from [Link]
-
dos Santos, S. S., et al. (n.d.). Detection of p-Nitroaniline by LC–MS/MS in Raw and Cooked Broiler Breast. Retrieved from [Link]
-
PubChem. (n.d.). 3-Iodo-4-nitroaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Properties of 3-Cyano-4-nitrofuroxan. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitroaniline. Retrieved from [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-nitrophenyl thiocyanate. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Cyano-4-nitroaniline | CAS#:17420-30-3 | Chemsrc [chemsrc.com]
- 3. 2 Cyano 4 Nitro Aniline Supplier, Exporter from Mumbai [hrameshkumar.com]
- 4. 2-Cyano-4-Nitroaniline – Hebei Pingkang Biotechnology Co., Ltd. [pingkangshengwu.com]
- 5. 2-Cyano-4-nitroaniline | CymitQuimica [cymitquimica.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. CN105418458A - Synthetic process of 2-cyano-4-nitroaniline - Google Patents [patents.google.com]
- 9. CN1105661A - 2-cyano-4-nitroaniline synthetic process - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. durhamtech.edu [durhamtech.edu]
- 19. fishersci.com [fishersci.com]
